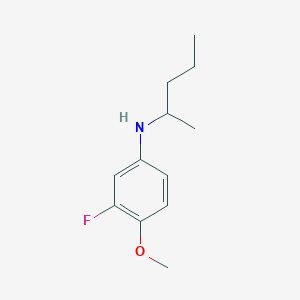
Cyclopropyl(p-tolyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(p-tolyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C11H13ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a cyclopropyl and a p-tolyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(p-tolyl)methanesulfonyl chloride can be synthesized through the reaction of p-toluenesulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product.
化学反応の分析
Types of Reactions
Cyclopropyl(p-tolyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Alkenes: Formed from elimination reactions
科学的研究の応用
Cyclopropyl(p-tolyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclopropyl(p-tolyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Tosyl chloride: Another sulfonyl chloride compound with a tolyl group, commonly used in organic synthesis.
Uniqueness
Cyclopropyl(p-tolyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and p-tolyl groups, which can impart distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in specific synthetic applications where these groups are desired.
特性
分子式 |
C11H13ClO2S |
|---|---|
分子量 |
244.74 g/mol |
IUPAC名 |
cyclopropyl-(4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c1-8-2-4-9(5-3-8)11(10-6-7-10)15(12,13)14/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
NEMNTBYZMTVNMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2CC2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















